Licochalcone-C; LicoC; Lico-C; Lico C

Description

Contextualization within Flavonoid and Chalcone (B49325) Research

Licochalcone-C is classified as a chalcone, which are considered precursors in the biosynthesis of flavonoids. researchgate.netnih.gov Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated ketone backbone. researchgate.net This structural arrangement is a key determinant of their biological activity.

The broader family of flavonoids, of which chalcones are a subgroup, are secondary metabolites ubiquitously found in plants. nih.gov Research into flavonoids and their derivatives, like Licochalcone-C, is driven by their wide range of observed pharmacological effects in preclinical studies. Licochalcone-C, along with its related compounds such as Licochalcone A, B, and D, has been investigated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov

Natural Occurrence and Botanical Sources of Licochalcone-C

Licochalcone-C is a naturally occurring retrochalcone, a specific type of chalcone, found in plants of the Glycyrrhiza genus. mdpi.com The primary botanical sources of Licochalcone-C are species of licorice, including Glycyrrhiza glabra and Glycyrrhiza inflata. researchgate.netnih.gov These plants have a long history of use in traditional medicine, which has spurred modern scientific investigation into their constituent compounds. researchgate.net The isolation of Licochalcone-C from these sources has enabled researchers to study its specific properties and potential applications.

| Botanical Source | Family |

| Glycyrrhiza glabra | Leguminosae |

| Glycyrrhiza inflata | Leguminosae |

Overview of Preclinical Research Themes of Licochalcone-C

Preclinical research on Licochalcone-C has explored a variety of potential therapeutic applications. The main themes of investigation include its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.net

In the realm of anticancer research, studies have shown that Licochalcone-C can inhibit the proliferation of various human cancer cell lines. mdpi.com For instance, it has demonstrated inhibitory effects on bladder, breast, and lung cancer cells. mdpi.com Further research has explored its potential in treating colorectal cancer, including strains resistant to conventional chemotherapy. nih.gov The mechanisms underlying these effects are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

The anti-inflammatory properties of Licochalcone-C have also been a significant area of focus. Research suggests it can reduce inflammatory responses by modulating various signaling pathways and reducing the expression of inflammatory mediators. nih.govnih.gov

As an antioxidant , Licochalcone-C has been shown to mitigate oxidative stress. nih.govresearchgate.net Studies indicate it can reduce the production of superoxide (B77818) radicals and modulate the activity of antioxidant enzymes. nih.govresearchgate.net

In antimicrobial studies, Licochalcone-C has demonstrated effects against a range of pathogens. mdpi.com It has shown activity against Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori. mdpi.comnih.gov Its ability to inhibit biofilm formation, particularly in strains of Staphylococcus aureus, is also a key area of investigation. mdpi.comnih.gov

| Preclinical Research Theme | Key Findings |

| Anticancer | Inhibition of proliferation in bladder, breast, lung, and colorectal cancer cell lines. mdpi.comnih.gov Induction of apoptosis and cell cycle arrest. nih.govnih.gov |

| Anti-inflammatory | Reduction of inflammatory responses through modulation of signaling pathways. nih.govnih.gov |

| Antioxidant | Attenuation of oxidative stress by reducing superoxide radicals and modulating antioxidant enzymes. nih.govresearchgate.net |

| Antimicrobial | Activity against Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori. mdpi.comnih.gov Inhibition of biofilm formation. mdpi.com |

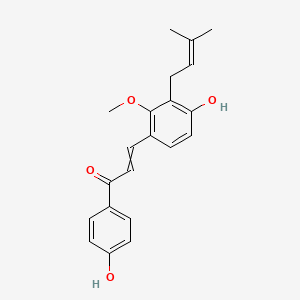

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNTJSRHDSPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Licochalcone C

Total Synthesis Approaches for Licochalcone-C

The chemical synthesis of Licochalcone-C provides a reliable alternative to its extraction from natural products, which often results in poor yields. nih.gov Various synthetic routes have been developed, aiming to improve efficiency, scalability, and regioselectivity.

A cornerstone in the synthesis of many chalcones, including Licochalcone-C, is the Claisen-Schmidt condensation. researchgate.net This reaction involves the aldol (B89426) condensation between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of Licochalcone-C synthesis, this typically involves the reaction of a substituted benzaldehyde (B42025) derivative with a substituted acetophenone. researchgate.net

The acid-mediated Claisen-Schmidt condensation has been employed as a key step in a concise, four-step synthesis of Licochalcone-C. nih.gov This method is advantageous as it can facilitate both the aldol condensation and the deprotection of protecting groups (like methoxymethyl ethers) in a single step. researchgate.net The reaction proceeds under acidic conditions, condensing the two aromatic precursors to form the characteristic α,β-unsaturated ketone structure of the chalcone (B49325) backbone. researchgate.net While both acid and base catalysis are common for this reaction, the acid-mediated pathway has proven effective for Licochalcone B, D, and C synthesis. researchgate.netresearchgate.nettaylorandfrancis.comrsc.org

Efforts to optimize the synthesis of Licochalcone-C have led to the development of several distinct pathways, each with varying levels of efficiency and scalability. The low yield from natural extraction has driven the search for more productive chemical routes. researchgate.net

A significant advancement in this area is a regioselective and scalable total synthesis that can produce Licochalcone-C on up to a 30-gram scale. enamine.netresearchgate.net This method utilizes a directed ortho-metalation (DOM) of a protected resorcinol (B1680541) for regioselective C-prenylation, followed by a series of steps including metalation-formylation, selective deprotection, methylation, and a final aldol reaction. researchgate.netenamine.net This pathway represents a substantial improvement in scalability and efficiency over previous methods.

| Synthetic Method | Key Reactions | Number of Steps | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Wang et al. | Acid-mediated Claisen-Schmidt Condensation | 4 | 6% | nih.govmdpi.com |

| Kim et al. | - | 6 | 7% | mdpi.comresearchgate.net |

| Ozanique et al. | Claisen-Schmidt Condensation | 6 | 10% | mdpi.com |

| Dovhaniuk et al. | Directed Ortho-Metalation (DOM), Aldol Reaction | - | Good yield, scalable to 30g | researchgate.netenamine.net |

Semisynthesis and Chemical Modification of Licochalcone-C

Beyond total synthesis from simple precursors, Licochalcone-C can be a scaffold for further chemical modification. These modifications aim to create derivatives with altered or enhanced biological activities. An important example of this is the structural modification of Licochalcone-C to produce its regioisomer, Licochalcone H. nih.govbiomolther.org This conversion highlights the potential to use Licochalcone-C as a starting material for generating new chemical entities for further study.

Development of Licochalcone-C Analogues and Regioisomers

The development of analogues and regioisomers is a critical strategy in medicinal chemistry to explore the chemical space around a lead compound and to understand its structure-activity relationship.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For chalcones, these studies involve synthesizing a series of analogues with systematic modifications and evaluating their effects. nih.gov Modifications can include altering substituent groups on the aromatic rings (A and B rings) or changing the linker between them. nih.gov

For example, studies on Licochalcone B and D analogues, which share a common substitution pattern on their B ring, involved modifying the A ring to investigate effects on anti-inflammatory activity. nih.gov The resulting derivatives were tested for their ability to suppress nitric oxide (NO) production, revealing that small structural changes could significantly alter their inhibitory potency. nih.gov Such studies are crucial for identifying the key chemical features—or pharmacophores—responsible for a compound's activity and for designing new analogues with improved potency and selectivity. researchgate.netresearchgate.net The insights gained from SAR studies on related chalcones can guide the rational design of novel Licochalcone-C derivatives for various therapeutic applications.

Advanced Research Methodologies for Licochalcone C Investigation

Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Elucidation

The unambiguous determination of Licochalcone-C's chemical structure and the assessment of its purity are foundational to any scientific investigation. High-resolution spectroscopic and chromatographic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of each atom in the molecule. For Licochalcone-C, ¹H NMR spectra are used to identify aromatic protons, the α,β-unsaturated ketone bridge characteristic of chalcones, and the specific signals of the methoxy (B1213986) and isoprenyl substituents. nih.gov Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, confirming the precise arrangement of the molecular framework. nih.gov

Mass Spectrometry (MS) is critical for confirming the molecular weight and formula of Licochalcone-C. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed. The resulting mass spectrum typically shows a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming the molecular weight of 338.40 g/mol . nih.gov

Chromatographic techniques are essential for assessing the purity of Licochalcone-C samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most common methods. nih.gov These techniques separate the compound of interest from any impurities, and the purity is typically determined by the relative peak area detected by a UV detector. A high-purity standard of Licochalcone-C is necessary for accurate quantification in subsequent biological studies.

Table 1: Spectroscopic Data for Licochalcone-C Structural Elucidation

| Technique | Parameter | Observation | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Reveals specific proton environments, including aromatic, vinyl, methoxy, and isoprenyl protons. | nih.gov |

| ¹³C NMR | Chemical Shift (δ) | Identifies distinct carbon atoms, such as the carbonyl carbon and carbons of the benzene (B151609) rings. | researchgate.net |

| 2D NMR | Correlations | COSY, HSQC, and HMBC experiments confirm the connectivity and bonding arrangement within the molecule. | nih.gov |

| HRMS | m/z Ratio | Provides highly accurate mass-to-charge ratio to confirm the elemental formula (C₂₁H₂₂O₄). | nih.gov |

Quantitative Analytical Methodologies in Biological Matrices

To understand the biological activity and fate of Licochalcone-C, it is crucial to accurately measure its concentration in complex biological samples such as plasma, tissues, and cell cultures. This requires highly sensitive and selective analytical methods.

HRMS is a powerful tool for metabolomics, enabling the identification of Licochalcone-C and its metabolites in biological systems. nih.gov In a typical metabolomics workflow, biological samples (e.g., human hepatocytes) are incubated with Licochalcone-C. nih.gov The samples are then analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The high-resolution capability allows for the differentiation of metabolites from endogenous matrix components based on their exact mass. nih.gov By comparing treated and untreated samples, researchers can identify new peaks corresponding to potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these ions, providing structural information that helps in the elucidation of the metabolic transformations, such as hydroxylation, glucuronidation, or sulfation. nih.gov Although detailed metabolomics studies on Licochalcone-C are emerging, research on the closely related Licochalcone A demonstrates the utility of this approach, where multiple phase I and phase II metabolites were successfully identified in human liver microsomes and hepatocytes. nih.govresearchgate.net

For precise quantification of Licochalcone-C in biological fluids like plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. akjournals.comakjournals.com This method offers excellent sensitivity and selectivity. The quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of Licochalcone-C) is selected and fragmented, and one or more specific product ions are monitored. akjournals.comakjournals.com

This high specificity allows for accurate measurement even in the presence of complex biological matrix components. mdpi.com A stable isotope-labeled internal standard is often used to ensure high precision and accuracy. Studies on the related Licochalcone A have established UHPLC-MS/MS methods for its quantification in rat plasma, demonstrating a wide linear range and a low limit of quantification (LOQ) of 0.53 ng/mL, making it suitable for pharmacokinetic studies. akjournals.comresearchgate.net This methodology is directly applicable to the quantitative analysis of Licochalcone-C.

Metabolomics profiling can be approached in two ways: targeted and untargeted. Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a biological sample to identify unexpected changes resulting from treatment with Licochalcone-C. frontiersin.org This hypothesis-generating approach, typically using LC-HRMS, can reveal novel metabolic pathways affected by the compound. tmiclinode.com

In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of metabolites, often those in a specific pathway of interest. mdpi.com This hypothesis-driven approach uses methods like UHPLC-MS/MS with SRM/MRM for maximum sensitivity and accuracy. For Licochalcone-C, a targeted approach could be used to quantify key metabolites identified in an initial untargeted screen or to investigate its effect on specific pathways, such as those involved in inflammation or cellular energy metabolism. mdpi.com

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for quantifying specific compounds. tandfonline.com While a specific ELISA for Licochalcone-C is not widely reported, the development of a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) for the structurally similar Licochalcone A provides a clear blueprint. researchgate.net

The process involves synthesizing a hapten of the target molecule and conjugating it to a carrier protein to immunize mice and produce monoclonal antibodies. tandfonline.com An ic-ELISA is then developed where the sample containing the analyte (Licochalcone-C) competes with a fixed amount of enzyme-labeled analyte for binding to the specific antibody coated on a microplate. tandfonline.com A key challenge is ensuring the antibody's specificity for Licochalcone-C with minimal cross-reactivity to other related chalcones. researchgate.net The developed ELISA for Licochalcone A demonstrated a very low limit of detection (4.32 ng/mL), showcasing the high sensitivity achievable with this technique. tandfonline.comtandfonline.com

Table 2: Comparison of Quantitative Methodologies for Licochalcone-C

| Methodology | Principle | Primary Application | Key Advantage |

|---|---|---|---|

| HRMS Metabolomics | High-resolution mass measurement of parent compound and its metabolites. | Identification of metabolic pathways. | Comprehensive metabolite discovery. |

| UHPLC-MS/SRM | Highly selective detection and fragmentation of the target analyte. | Accurate quantification in biological fluids (e.g., plasma). | High sensitivity and specificity. |

| Metabolomics Profiling | Global (untargeted) or specific (targeted) analysis of a range of metabolites. | Understanding systemic biological impact. | Broad pathway analysis or precise quantification. |

| Immunoassay (ELISA) | Antigen-antibody specific binding. | High-throughput screening of many samples. | Cost-effective and high sensitivity. |

HPLC is a robust and widely used technique for in vitro release and skin permeation studies, which are essential for the development of topical formulations containing Licochalcone-C. nih.gov In a typical release study, a formulation of Licochalcone-C is placed in a Franz diffusion cell, separated from a receptor medium by a synthetic membrane. nih.gov At predetermined time intervals, samples are withdrawn from the receptor medium and the concentration of Licochalcone-C is quantified by HPLC with UV detection. nih.gov

For permeation studies, the synthetic membrane is replaced with excised skin (e.g., porcine skin). researchgate.netiapchem.org The amount of Licochalcone-C that permeates through the skin into the receptor fluid over time is measured by HPLC. sciforum.net These studies are crucial for optimizing drug delivery from topical products. Research on Licochalcone A has successfully used HPLC to evaluate its release and permeation from hydrogel formulations, providing a clear methodological framework for similar studies on Licochalcone-C. nih.gov

In Vitro Cell-Based Assays for Mechanistic Investigations

Advanced in vitro cell-based assays are fundamental in elucidating the cellular and molecular mechanisms through which Licochalcone-C exerts its biological effects. These techniques allow for the detailed investigation of its impact on cell health, proliferation, death, and behavior in controlled laboratory settings.

Cell Proliferation and Viability Assays (e.g., MTT, MTS)

Cell proliferation and viability assays are cornerstones for evaluating the cytotoxic or cytostatic potential of Licochalcone-C. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are widely used colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability. abcam.combroadpharm.com In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product. abcam.combroadpharm.com The intensity of the color, quantifiable by a spectrophotometer, is directly proportional to the number of living, metabolically active cells. abcam.com

Research has employed these assays to determine the anti-proliferative effects of Licochalcone-C on various cancer cell lines. For instance, an MTT assay demonstrated that Licochalcone-C inhibited the growth of HCT116 human colorectal cancer cells, with IC50 values of 16.6 µM for the parental cell line and 19.6 µM for an oxaliplatin-resistant HCT116 cell line after 48 hours of treatment. nih.gov The viability of both cell lines decreased in a concentration- and time-dependent manner when treated with Licochalcone-C at concentrations ranging from 0 to 20 µM for 24 and 48 hours. nih.gov Another study reported that Licochalcone-C inhibited the proliferation of T24 (bladder), MCF7 (breast), and A549 (lung) cancer cells by 68%, 47%, and 40%, respectively, at a concentration of 45 µg/mL. researchgate.net

Similarly, a synthetic derivative of Licochalcone-C, Licochalcone H, was evaluated using an MTS assay on human skin cancer cells. This study showed that Licochalcone H significantly decreased the viability of A375 and A431 cells in a dose- and time-dependent manner. biomolther.org

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Source |

|---|---|---|---|---|---|

| HCT116 | Colorectal Cancer | 0-20 µM | 48 h | IC50: 16.6 µM | nih.gov |

| HCT116-OxR | Colorectal Cancer (Oxaliplatin-Resistant) | 0-20 µM | 48 h | IC50: 19.6 µM | nih.gov |

| T24 | Bladder Cancer | 45 µg/mL | Not Specified | 68% proliferation inhibition | researchgate.net |

| MCF7 | Breast Cancer | 45 µg/mL | Not Specified | 47% proliferation inhibition | researchgate.net |

| A549 | Lung Cancer | 45 µg/mL | Not Specified | 40% proliferation inhibition | researchgate.net |

Apoptosis Assessment Techniques (e.g., Hoechst Staining, Annexin V/PI, JC-1 Assay, Flow Cytometry)

To determine if the anti-proliferative effects of Licochalcone-C are due to the induction of programmed cell death, or apoptosis, a variety of specialized techniques are utilized.

Hoechst Staining: This method uses fluorescent dyes (Hoechst 33342 or 33258) that bind to the DNA in the cell nucleus. In apoptotic cells, the chromatin condenses, and the nuclei fragment, leading to brighter, more condensed, or fragmented nuclear staining compared to the uniform, faint staining of healthy cells.

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a widely used flow cytometry-based assay. bio-rad-antibodies.comnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent tag (like FITC), can identify these early apoptotic cells. nih.govnih.gov Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. nih.gov By using both stains, flow cytometry can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.gov Studies on Licochalcone-C have utilized Annexin V/7-AAD (a dye similar to PI) double staining to quantify apoptosis. nih.gov Treatment of HCT116 and HCT116-OxR colorectal cancer cells with Licochalcone-C (5, 10, and 20 µM) for 48 hours led to a dose-dependent increase in the total apoptotic cell population. nih.gov

JC-1 Assay: This assay measures the mitochondrial membrane potential (ΔΨm), which is often disrupted during the early stages of apoptosis. bohrium.com JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that emit red fluorescence. bohrium.com In apoptotic cells, where the mitochondrial membrane potential has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. bohrium.com The shift from red to green fluorescence, often analyzed by flow cytometry, indicates mitochondrial depolarization and the initiation of apoptosis.

Flow Cytometry: This technology is central to many apoptosis assays, enabling the high-throughput analysis of individual cells as they pass through a laser beam. bio-rad-antibodies.com It quantifies the fluorescence intensity emitted by stained cells, allowing for the precise measurement of apoptosis rates (Annexin V/PI), cell cycle distribution, and mitochondrial health (JC-1). nih.govbio-rad-antibodies.combohrium.com

| Cell Line | Licochalcone-C Concentration | Apoptotic Cell Population (%) | Source |

|---|---|---|---|

| HCT116 | Control (0 µM) | 6.41 ± 0.31 | nih.gov |

| 5 µM | 11.92 ± 1.51 | ||

| 10 µM | 26.23 ± 0.52 | ||

| 20 µM | 37.38 ± 0.55 | ||

| HCT116-OxR | Control (0 µM) | 5.28 ± 0.38 | nih.gov |

| 5 µM | 19.75 ± 0.48 | ||

| 10 µM | 32.42 ± 1.09 | ||

| 20 µM | 41.02 ± 0.64 |

Cell Cycle Distribution Analysis (e.g., Flow Cytometry)

Licochalcone-C's impact on cell proliferation can be further investigated by analyzing its effect on the cell cycle. Cells progress through a series of phases (G0/G1, S, G2, M) to replicate. Disruption of this cycle can lead to cell cycle arrest and prevent cell division. Flow cytometry is the primary method for this analysis. nih.gov Cells are treated with a fluorescent dye, such as Propidium Iodide (PI), which binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cycle.

Studies have shown that Licochalcone-C can induce cell cycle arrest. In HCT116 colorectal cancer cells, treatment with Licochalcone-C (5, 10, and 20 µM) for 48 hours resulted in a significant, dose-dependent increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. nih.gov The sub-G1 population in HCT116 cells increased from 4.23% in control to 49.20% at 20 µM, and in oxaliplatin-resistant HCT116 cells, it increased from 4.53% to 43.63%. nih.gov This suggests that Licochalcone-C's anti-proliferative activity is strongly linked to the induction of apoptosis.

Cellular Migration and Invasion Assays (e.g., Wound Healing, Transwell)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays are used to assess the potential of compounds like Licochalcone-C to inhibit these processes.

Wound Healing Assay: This method involves creating a "scratch" or cell-free gap in a confluent monolayer of cells. nih.gov The ability of the cells to migrate and close this gap over time is monitored microscopically. The rate of wound closure in treated cells is compared to untreated controls to determine the effect of the compound on cell migration. researchgate.net

Transwell Assay: This assay, also known as the Boyden chamber assay, uses a chamber with two compartments separated by a porous membrane. nih.gov Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel. nih.gov In this setup, cells must actively degrade the ECM to migrate through the pores, thus mimicking the process of tissue invasion. nih.gov

While direct studies on Licochalcone-C are limited, research on the related compound Licochalcone D in A375 human melanoma cells demonstrated significant inhibition of cell motility and invasiveness using both wound healing and Transwell assays. spandidos-publications.com

Enzyme Activity Assays (e.g., Kinase Assays, Gelatin Zymography for MMPs)

To pinpoint the molecular targets of Licochalcone-C, enzyme activity assays are crucial. These assays measure the effect of the compound on the activity of specific enzymes involved in cancer progression.

Kinase Assays: Protein kinases are key regulators of cell signaling pathways that control proliferation, survival, and migration. In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. Research has shown that Licochalcone-C can directly inhibit the kinase activities of EGFR, AKT1, and AKT2 in vitro. nih.gov This inhibition of key signaling proteins helps to explain its anti-proliferative and pro-apoptotic effects. nih.gov

Gelatin Zymography for Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govnih.gov Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, specifically MMP-2 and MMP-9. nih.gov Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated to allow the enzymes to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a dark background. This technique can distinguish between the latent (pro) and active forms of the MMPs. nih.gov Studies on Licochalcone D have shown that it can decrease the activities of MMP-2 and MMP-9 in A375 melanoma cells, as determined by gelatin zymography. spandidos-publications.com

Reactive Oxygen Species (ROS) Detection Methodologies (e.g., DCFH-DA, NBT Assay)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, cause cellular damage and induce apoptosis. The modulation of intracellular ROS levels is a known mechanism for many anticancer agents.

DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a commonly used fluorescent probe to detect intracellular ROS. mdpi.com DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). mdpi.com The fluorescence intensity, which can be measured by flow cytometry or a fluorescence microplate reader, is proportional to the level of intracellular ROS.

NBT Assay: The Nitroblue Tetrazolium (NBT) assay is another method used to measure ROS, particularly superoxide (B77818) radicals. NBT is a yellow, water-soluble salt that is reduced by superoxide to form a dark-blue, insoluble formazan precipitate. The amount of formazan produced can be quantified spectrophotometrically after solubilization.

Research on Licochalcone D has demonstrated its ability to increase intracellular ROS levels in colorectal and lung cancer cells, as measured using a Muse™ Oxidative Stress Kit, which works on a similar principle to the DCFH-DA assay. mdpi.com This ROS generation was shown to be a key factor in the induction of apoptosis by Licochalcone D. mdpi.com

Assessment of Mitochondrial Membrane Potential (MMP)

The assessment of mitochondrial membrane potential (MMP or ΔΨm) is a critical technique for investigating the impact of Licochalcone-C on cellular health, particularly in the context of apoptosis or programmed cell death. A common and effective method for this assessment involves the use of cationic fluorescent dyes that accumulate within the mitochondria, driven by the negative membrane potential.

One widely utilized dye for this purpose is Rhodamine 123. This lipophilic cation exhibits a strong fluorescence that can be readily detected. In healthy cells with a high mitochondrial membrane potential, Rhodamine 123 accumulates in the mitochondrial matrix and emits a bright signal. However, upon induction of apoptosis or mitochondrial dysfunction by a compound like Licochalcone-C, the MMP dissipates. This loss of potential prevents the accumulation of Rhodamine 123, leading to a quantifiable decrease in fluorescence intensity. This change in fluorescence serves as a direct indicator of mitochondrial depolarization, an early hallmark of apoptosis.

Another sensitive fluorescent probe used for MMP analysis is JC-1. This dye is unique in that it can exist in two different fluorescent states depending on the mitochondrial membrane potential. In healthy, non-apoptotic cells with a high MMP, JC-1 forms aggregates within the mitochondria that emit red fluorescence. Conversely, in apoptotic or unhealthy cells where the MMP is low, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. Therefore, a shift in the fluorescence emission from red to green provides a clear and ratiometric measure of mitochondrial depolarization. This dual-emission characteristic makes JC-1 a robust tool for quantifying changes in MMP.

The general procedure for these assays involves treating cells with Licochalcone-C for a specified period, followed by incubation with the fluorescent dye. The fluorescence intensity is then measured using techniques such as flow cytometry or fluorescence microscopy. A positive control, such as the uncoupling agent Carbonyl cyanide 3-chlorophenylhydrazone (CCCP), is often used to induce complete mitochondrial depolarization and validate the assay's responsiveness. Studies on related compounds, like Licochalcone A, have demonstrated their ability to significantly increase the population of cells with depolarized mitochondria, as detected by these methods.

Molecular Modeling and Computational Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as Licochalcone-C, with a target protein. The primary goal of molecular docking is to identify the most favorable binding mode of a ligand within the active site of a protein, which is crucial for understanding its potential biological activity.

In the investigation of Licochalcone-C, molecular docking simulations are employed to elucidate its mechanism of action at a molecular level. For instance, studies have utilized software like AutoDock Vina to predict the binding of Licochalcone-C to the ATP-binding pockets of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and AKT. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between Licochalcone-C and the amino acid residues of the target protein. The binding energy, typically expressed in kcal/mol, is a critical output of these simulations, with a lower binding energy indicating a more stable and favorable interaction.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (Licochalcone-C) and the target protein are obtained, often from crystallographic databases like the Protein Data Bank (PDB). Then, the ligand is placed in various orientations and conformations within the binding site of the protein. A scoring function is then used to evaluate the fitness of each pose, estimating the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

For example, in a study investigating the anticancer effects of Licochalcone-C on colorectal cancer cells, molecular docking simulations indicated that it could fit into the ATP-binding pockets of EGFR and AKT. This computational prediction was subsequently supported by in vitro kinase assays which showed that Licochalcone-C inhibited the kinase activities of these proteins. Such integrated approaches, combining computational predictions with experimental validation, are powerful in drug discovery and development.

The table below provides a hypothetical example of molecular docking results for Licochalcone-C with different protein targets, illustrating the type of data generated from these simulations.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| EGFR | 2GS2 | -8.5 | Met793, Leu718, Val726 |

| AKT | 1UNQ | -7.9 | Leu156, Val164, Ala230 |

| PBP-1b | 1MWR | -9.2 | Ser403, Thr596, Tyr598 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of Licochalcone-C, MD simulations provide detailed insights into its conformational flexibility and the dynamic stability of its interactions with biological targets. While molecular docking provides a static snapshot of the most probable binding pose, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves in a simulated physiological environment.

The primary purpose of performing MD simulations for Licochalcone-C is to assess the stability of the binding pose predicted by molecular docking. By simulating the movements of the protein, the ligand, and the surrounding solvent molecules (typically water) over a specific period (ranging from nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The Root Mean Square Deviation (RMSD) is calculated for the backbone atoms of the protein and the heavy atoms of the ligand. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and that the ligand maintains a consistent binding position. Significant fluctuations or a continuous increase in the RMSD might indicate instability of the complex.

The Root Mean Square Fluctuation (RMSF) is analyzed for individual amino acid residues of the protein. This parameter helps to identify which parts of the protein are flexible and which are rigid. High RMSF values in regions of the protein that interact with Licochalcone-C could indicate dynamic interactions that are crucial for its biological activity.

These simulations are computationally intensive and require significant processing power. The force field, a set of parameters used to describe the potential energy of the system, is a critical component of MD simulations. Commonly used force fields for biomolecular simulations include AMBER and CHARMM.

The data generated from MD simulations, such as RMSD and RMSF values, are typically visualized in plots to facilitate analysis. The table below presents a hypothetical summary of results from an MD simulation study of Licochalcone-C bound to a target protein.

| Simulation Parameter | Average Value (Å) | Interpretation |

| Protein RMSD | 2.5 | Stable protein conformation |

| Ligand RMSD | 1.8 | Stable ligand binding pose |

| Active Site Residue RMSF | 1.2 | Low flexibility, stable interactions |

| Loop Region RMSF | 4.5 | High flexibility, typical for loop regions |

This table is for illustrative purposes and does not represent actual experimental data.

By providing a dynamic perspective on molecular interactions, MD simulations complement molecular docking and other experimental techniques, offering a more complete understanding of the conformational changes and stability of the Licochalcone-C-target complex.

Microbiological Assays for Antibacterial Efficacy

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental microbiological assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is crucial for evaluating the antibacterial potency of Licochalcone-C against various bacterial strains. The determination of MIC values provides a quantitative measure of the compound's efficacy and allows for comparison with standard antibiotics.

The most common method for determining the MIC of Licochalcone-C is the broth microdilution method, following guidelines from organizations such as the Clinical & Laboratory Standards Institute (CLSI). In this procedure, a standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial twofold dilutions of Licochalcone-C. The plates are then incubated under appropriate conditions for the specific bacterium. After the incubation period, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of Licochalcone-C at which there is no visible growth.

Studies have shown that Licochalcone-C exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, research has demonstrated its effectiveness against various strains of Staphylococcus aureus, including methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. The MIC values of Licochalcone-C against these bacteria typically fall within the range of 6.2 to 50.0 µg/mL. Notably, in some studies, Licochalcone-C has shown equal potency against both MSSA and MRSA, with MICs around 12.5 µg/mL, suggesting a mechanism of action that is not affected by the resistance mechanisms to beta-lactam antibiotics.

Furthermore, the antibacterial spectrum of Licochalcone-C has been investigated against other pathogens. It has demonstrated activity against Mycobacterium species and Helicobacter pylori, with MICs reported to be in the ranges of 36.2–125 µg/mL and around 25 µg/mL, respectively. The activity of Licochalcone-C against a panel of 20 MRSA strains has also been evaluated, with MIC50 and MIC90 values of 8 and 16 µg/mL, respectively, indicating the concentration required to inhibit 50% and 90% of the tested isolates.

The results of MIC determinations are often presented in a tabular format, as shown in the example below, to provide a clear overview of the compound's activity against different bacterial species.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | 12.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | 12.5 |

| Enterococcus faecalis | Gram-positive | 25.0 |

| Bacillus subtilis | Gram-positive | 6.2 |

| Mycobacterium tuberculosis | Acid-fast | 36.2 |

| Helicobacter pylori | Gram-negative | 25.0 |

This table is a compilation of data from various studies and serves as an illustrative example.

Biofilm Inhibition Assays

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. Biofilms pose a significant challenge in clinical settings as they exhibit increased resistance to antimicrobial agents and the host immune system. Biofilm inhibition assays are therefore essential to evaluate the potential of compounds like Licochalcone-C to prevent the formation of these resilient structures.

A common method to assess biofilm inhibition is the crystal violet (CV) assay. This assay is typically performed in 96-well microtiter plates. Bacterial suspensions are added to the wells along with various concentrations of Licochalcone-C. The plates are then incubated to allow for biofilm formation. After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed to remove any non-adherent cells. The remaining biofilm is then stained with a crystal violet solution. The dye is subsequently solubilized, often with ethanol (B145695) or acetic acid, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of biofilm formed. A reduction in absorbance in the presence of Licochalcone-C compared to the control (no compound) indicates inhibition of biofilm formation.

Research has demonstrated that Licochalcone-C is effective in inhibiting biofilm formation by clinically relevant bacteria, such as methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). In these studies, the Minimum Biofilm Inhibitory Concentration (MBIC) is determined, which is the lowest concentration of the compound that causes a significant reduction in biofilm formation. For Licochalcone-C, the MBIC50, the concentration that inhibits 50% of biofilm formation, has been reported to be 6.25 µg/mL for both MSSA and MRSA. This indicates that Licochalcone-C can interfere with the initial stages of biofilm development, such as bacterial attachment and colonization.

The results from biofilm inhibition assays are often presented as the percentage of biofilm inhibition at different concentrations of the compound. The table below provides an illustrative example of the data that might be obtained from a crystal violet assay for Licochalcone-C.

| Bacterial Strain | Licochalcone-C Conc. (µg/mL) | Biofilm Inhibition (%) |

| S. aureus (MSSA) | 1.56 | 25 |

| S. aureus (MSSA) | 3.13 | 48 |

| S. aureus (MSSA) | 6.25 | 75 |

| S. aureus (MRSA) | 1.56 | 22 |

| S. aureus (MRSA) | 3.13 | 45 |

| S. aureus (MRSA) | 6.25 | 87 |

This table is a hypothetical representation of data from a biofilm inhibition assay and does not represent actual experimental results.

These findings suggest that Licochalcone-C has the potential to be used in applications where preventing biofilm formation is crucial, such as in the coating of medical devices.

Membrane Disruption Assays

Advanced research methodologies have been employed to investigate the interaction of Licochalcone-C with cellular membranes, particularly in bacteria. These assays are crucial for elucidating the compound's mechanism of action as an antimicrobial agent. The primary findings indicate that Licochalcone-C compromises the integrity of the bacterial cell membrane, leading to cell death.

Investigations into the mode of action for Licochalcone-C have demonstrated its capacity to disrupt the cytoplasmic membrane of Staphylococcus aureus. mdpi.com Fluorescence microscopy techniques, utilizing fluorophores such as propidium iodide (PI) and SYTO9, have been instrumental in visualizing this disruption. mdpi.comnih.gov PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a key indicator of membrane integrity loss. When the membrane is compromised, PI can enter the cell, bind to DNA, and emit a characteristic red fluorescence. These microscopic studies revealed that Licochalcone-C's effect on the S. aureus membrane is comparable to that of nisin, a well-known antimicrobial peptide that acts by forming pores in bacterial membranes. mdpi.comnih.gov

Further studies have delved into the specific molecular targets of Licochalcone-C within the bacterial membrane. Research focusing on the respiratory chains of S. aureus and Micrococcus luteus has shown that Licochalcone-C blocks electron transport at the membrane level. mdpi.com Specifically, the compound was found to inhibit two key bacterial membrane proteins: NADH-oxidase and NADH-cytochrome c reductase. mdpi.com In contrast, it did not show significant inhibitory effects on NADH-CoQ reductase or NADH-FMN oxidoreductase, suggesting a specific mode of interaction with the electron transport chain. mdpi.com Interestingly, Licochalcone-C did not inhibit the respiratory chain in E. coli, indicating a degree of selectivity in its action. mdpi.com

The inhibitory concentrations for these membrane-bound enzymes have been quantified, providing precise data on the compound's potency.

Table 1: Inhibition of Bacterial Membrane Respiratory Chain Enzymes by Licochalcone-C

| Enzyme | Target Organism(s) | IC₅₀ (µM) |

|---|---|---|

| NADH-oxidase | S. aureus, M. luteus | 3.0 |

| NADH-cytochrome c reductase | S. aureus, M. luteus | 29.6 |

| NADH-CoQ reductase | S. aureus, M. luteus | > 100 |

| NADH-FMN oxidoreductase | S. aureus, M. luteus | > 100 |

Data sourced from Haraguchi and collaborators' investigation into the effects of LCC on bacterial respiratory chains. mdpi.com

Mechanistic Investigations of Licochalcone C Bioactivity in Preclinical Models

Anti-Cancer Mechanisms of Licochalcone-C

Licochalcone-C exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. nih.govnih.gov These mechanisms are often interconnected, with the generation of intracellular reactive oxygen species (ROS) playing a pivotal role in initiating these cellular responses.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Licochalcone-C has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

Activation of Mitochondrial Apoptosis Pathways (e.g., Bax, Bid, Caspase Cascade, Cleaved PARP)

The mitochondrial pathway is a major route for apoptosis induction. Licochalcone-C influences this pathway by modulating the expression of key regulatory proteins. In human oral squamous cell carcinoma (OSCC) cells (HN22 and HSC4), treatment with Licochalcone-C led to an elevation in the protein levels of the pro-apoptotic members Bax and cleaved Bid. nih.gov Concurrently, it downregulated the anti-apoptotic proteins Bcl-2, Mcl-1, and Survivin. nih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane, leading to the release of cytochrome c. nih.govnih.gov

The release of cytochrome c into the cytoplasm triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Studies have shown that Licochalcone-C treatment results in the activation of multi-caspases, including the cleavage of pro-caspase-3 to its active form. nih.govnih.govresearchgate.net A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis, and increased levels of cleaved PARP have been observed in cancer cells following Licochalcone-C treatment. nih.govresearchgate.net In T24 human malignant bladder cancer cells, Licochalcone-C induced apoptosis in a concentration-dependent manner, which was associated with increased expression of pro-apoptotic mRNAs like Bax and Bim, and decreased levels of anti-apoptotic mRNAs such as Bcl-2, Bcl-w, and Bcl-XL. researchgate.net

Table 1: Effect of Licochalcone-C on Mitochondrial Apoptosis Pathway Proteins

| Cell Line | Protein | Effect |

|---|---|---|

| Oral Squamous Carcinoma (HN22, HSC4) | Bax | Increased |

| Cleaved Bid | Increased | |

| Bcl-2 | Decreased | |

| Mcl-1 | Decreased | |

| Survivin | Decreased | |

| Cytochrome c | Release Increased | |

| Cleaved PARP | Increased | |

| Bladder Cancer (T24) | Bax (mRNA) | Increased |

| Bim (mRNA) | Increased | |

| Bcl-2 (mRNA) | Decreased | |

| Cleaved PARP | Increased | |

| Colorectal Cancer (HCT116) | Cleaved Caspase-3 | Increased |

| Cleaved PARP | Increased |

Role of Intracellular Reactive Oxygen Species (ROS) Generation

The generation of intracellular reactive oxygen species (ROS) appears to be a central mechanism in Licochalcone-C-induced apoptosis. nih.govnih.govnih.gov In both esophageal squamous cell carcinoma (ESCC) and OSCC cells, Licochalcone-C treatment led to an increase in intracellular ROS levels. nih.govnih.gov This increase in ROS is believed to trigger downstream signaling events, including the activation of the MAPK signaling pathway, which in turn promotes apoptosis. nih.govnih.gov In human colorectal cancer cells (HCT116), Licochalcone-C-induced ROS generation was accompanied by the phosphorylation of JNK and p38 kinases, further linking oxidative stress to the apoptotic machinery. nih.gov

Dysregulation of Mitochondrial Membrane Potential (MMP)

A direct consequence of the activation of the mitochondrial apoptosis pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Licochalcone-C has been shown to cause a decrease in MMP in various cancer cells, including ESCC and colorectal cancer cells. nih.govnih.gov This dysregulation of MMP is a critical step that precedes the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptosis. nih.govnih.gov

In addition to inducing apoptosis, Licochalcone-C can inhibit cancer cell proliferation by arresting the cell cycle. In ESCC cells, Licochalcone-C was found to induce cell cycle arrest at the G1 phase. nih.gov This G1 arrest was associated with a decrease in the expression of cyclin D1, a key protein for G1 phase progression, and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov Similarly, in oxaliplatin-sensitive and -resistant human colorectal cancer cells, Licochalcone-C induced cell cycle arrest by modulating the expression of p21, p27, cyclin B1, and cdc2. nih.gov

Table 2: Effect of Licochalcone-C on Cell Cycle Regulatory Proteins

| Cell Line | Phase of Arrest | Protein | Effect |

|---|---|---|---|

| Esophageal Squamous Carcinoma | G1 | Cyclin D1 | Decreased |

| p21 | Increased | ||

| p27 | Increased | ||

| Colorectal Cancer (HCT116) | Not Specified | p21 | Modulated |

| p27 | Modulated | ||

| Cyclin B1 | Modulated |

Modulation of Key Intracellular Signaling Pathways

Licochalcone-C's anticancer effects are underpinned by its ability to modulate multiple key signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon activation, triggers downstream pathways like the ERK pathway to promote cell proliferation and survival. nih.govnih.gov Licochalcone-C directly targets and inhibits the kinase activity of EGFR. nih.govkoreascience.kr In vitro kinase assays demonstrated that Licochalcone-C inhibited EGFR's enzymatic activity, and molecular docking simulations suggested it binds within the ATP-binding pocket of the receptor. nih.gov This inhibition prevents the receptor's activation, leading to decreased phosphorylation of EGFR in treated colorectal cancer cells. nih.govkoreascience.kr

The PI3K/Akt/mTOR pathway is a central signaling node for regulating cell growth, survival, and proliferation. Licochalcone-C has been identified as a direct inhibitor of Akt (also known as Protein Kinase B). nih.gov Preclinical studies have shown that Licochalcone-C inhibits the in vitro kinase activity of both Akt1 and Akt2 isoforms. nih.govkoreascience.kr Consistent with the EGFR inhibition, which is often upstream of Akt, Licochalcone-C treatment leads to a decrease in the phosphorylation of Akt in colorectal cancer cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) cascades, are involved in cellular responses to stress. In the context of Licochalcone-C treatment, the induction of reactive oxygen species (ROS) was observed to be accompanied by the phosphorylation of both p38 and JNK kinases in colorectal cancer cells. nih.govkoreascience.krresearchgate.net This suggests that Licochalcone-C activates these stress-related MAPK pathways as part of its mechanism for inducing cancer cell death. nih.gov

The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade for cell proliferation and survival, and its aberrant activation is common in many cancers. biomolther.org Licochalcone-C has been shown to directly target this pathway in human oral squamous cell carcinoma cells. nih.gov Molecular docking studies and kinase assays revealed that Licochalcone-C interacts with the ATP-binding site of JAK2, inhibiting its kinase activity. nih.gov This direct inhibition prevents the subsequent activation and phosphorylation of STAT3, a key transcription factor that drives the expression of pro-survival genes. nih.gov

| Signaling Pathway | Key Molecular Target(s) | Effect of Licochalcone-C | Cancer Model | Reference |

|---|---|---|---|---|

| EGFR/ERK Signaling Axis | EGFR | Inhibition of kinase activity and phosphorylation | Colorectal Cancer | nih.govkoreascience.kr |

| PI3K/Akt/mTOR Pathway | Akt1, Akt2 | Inhibition of kinase activity and phosphorylation | Colorectal Cancer | nih.govkoreascience.kr |

| MAPK Pathways (p38/JNK) | p38, JNK | Induction of phosphorylation (activation) | Colorectal Cancer | nih.govkoreascience.kr |

| JAK2/STAT3 Pathway | JAK2 | Inhibition of kinase activity | Oral Squamous Cell Carcinoma | nih.gov |

Table of Mentioned Compounds

| Name/Symbol | Full Name |

| Licochalcone-C | Licochalcone-C |

| p21 | Cyclin-Dependent Kinase Inhibitor 1 |

| p27 | Cyclin-Dependent Kinase Inhibitor 1B |

| Cyclin B1 | Cyclin B1 |

| cdc2 | Cell Division Cycle 2 (also known as CDK1) |

| EGFR | Epidermal Growth Factor Receptor |

| ERK | Extracellular Signal-Regulated Kinase |

| PI3K | Phosphoinositide 3-Kinase |

| Akt | Protein Kinase B |

| mTOR | Mammalian Target of Rapamycin |

| p38 | p38 Mitogen-Activated Protein Kinases |

| JNK | c-Jun N-terminal Kinase |

| JAK2 | Janus Kinase 2 |

| STAT3 | Signal Transducer and Activator of Transcription 3 |

| CDK1 | Cyclin-Dependent Kinase 1 |

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers. While research has shown that the broader class of licochalcones can modulate this pathway, direct preclinical evidence specifically detailing the effects of Licochalcone-C on Wnt/β-catenin signaling remains to be fully elucidated. Studies on other chalcones, such as Licochalcone A, have demonstrated the ability to interfere with this pathway, suggesting a potential class effect. frontiersin.org For instance, licochalcones, in general, have been noted to regulate the Wnt/β-catenin pathway among other signaling cascades like EGFR/ERK and PI3K/Akt/mTOR to exert their anticancer effects. frontiersin.org

Inhibition of Angiogenesis Factors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, heavily reliant on factors such as Vascular Endothelial Growth Factor (VEGF). The anti-angiogenic potential of the licochalcone family has been investigated, with notable findings for Licochalcone A and E. For example, Licochalcone A has been shown to inhibit angiogenesis in vitro and in vivo, with its mechanism linked to the down-regulation of VEGF receptor-2 (VEGFR-2) activation. nih.govnih.gov Similarly, Licochalcone E has been found to decrease the expression of VEGF-A, VEGF-C, and VEGFR2. nih.gov Although these findings point to a promising anti-angiogenic profile for this class of compounds, specific preclinical studies focusing solely on the inhibitory effects of Licochalcone-C on angiogenesis factors are not yet widely available.

Tissue-Specific Anticancer Research Focus

Licochalcone-C has been the subject of preclinical investigations across a range of cancer types, demonstrating its potential as a targeted anticancer agent.

Colorectal Cancer: Licochalcone-C has shown significant antiproliferative activity in human colorectal carcinoma cells.

Esophageal Squamous Carcinoma: In human esophageal squamous cell carcinoma (ESCC) cells, Licochalcone-C has been observed to induce G1 cell cycle arrest and apoptosis. This is accompanied by a decrease in cyclin D1 expression and an increase in p21 and p27 levels. nih.gov The pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway, leading to increased intracellular ROS, cytochrome C release, and multi-caspase activity. nih.gov

Oral Carcinoma: The anticancer effects of Licochalcone-C have also been noted in the context of oral squamous cell carcinoma.

Bladder Cancer, Breast Cancer, Lung Cancer, and Liver Cancer: While the broader family of licochalcones has demonstrated anticancer activities in bladder, breast, lung, and liver cancers, specific preclinical research focusing exclusively on Licochalcone-C in these malignancies is still emerging. frontiersin.orgnih.govfrontiersin.org For instance, studies on Licochalcone A have shown it to induce apoptosis in bladder cancer cells and inhibit proliferation in breast and lung cancer cell lines. frontiersin.org Licochalcone B has been studied for its potential to ameliorate liver cancer. brieflands.com These findings provide a strong rationale for further investigation into the specific effects of Licochalcone-C in these cancer types.

Anti-Inflammatory Mechanisms of Licochalcone-C

Licochalcone-C has demonstrated notable anti-inflammatory properties in various preclinical models, primarily through the modulation of key inflammatory mediators and signaling pathways.

Regulation of Pro-inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase, COX-2)

Licochalcone-C has been shown to effectively regulate pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS). In lipopolysaccharide (LPS)-stimulated H9c2 cardiomyocyte cells, Licochalcone-C treatment significantly decreased the expression of iNOS. nih.govmdpi.com This reduction in iNOS expression is a key component of its anti-inflammatory action.

Regarding cyclooxygenase (COX) enzymes, research has indicated that licochalcones can inhibit their activity. One study demonstrated that Licochalcones A, C, and D reversed collagen and U46619-induced platelet aggregation. nih.gov Specifically, Licochalcone A was found to inhibit both COX-1 and COX-2. nih.gov While this suggests a potential for Licochalcone-C to also inhibit COX enzymes, further direct studies are needed to fully characterize its specific effects on COX-2.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1, TLR-4)

A central mechanism of Licochalcone-C's anti-inflammatory activity is its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated H9c2 cells, Licochalcone-C treatment was found to repress NF-κB translocation to the nucleus. nih.gov This is a critical step in the inflammatory cascade, as NF-κB is a key transcription factor for numerous pro-inflammatory genes.

The influence of licochalcones extends to other inflammatory pathways as well. While direct evidence for Licochalcone-C's effect on the activator protein-1 (AP-1) pathway is still under investigation, studies on Licochalcone B have shown that it can inhibit the translocation of AP-1 into the nucleus in a dose-dependent manner. Licochalcone A has been reported to directly suppress Toll-like receptor 4 (TLR4), which is an upstream activator of NF-κB. nih.gov This suggests that Licochalcone-C may also interact with these pathways as part of its broader anti-inflammatory effects.

Attenuation of Inflammatory Cytokines and Adhesion Molecules (e.g., TNF-α, IL-1β, IL-6, ICAM-1, VCAM-1)

Licochalcone-C has been shown to downregulate the expression of key molecules involved in inflammatory cell adhesion. Specifically, in LPS-stimulated H9c2 cells, Licochalcone-C treatment led to a marked reduction in the levels of both Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov

While direct studies on the effect of Licochalcone-C on the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are limited, research on Licochalcone A has demonstrated significant inhibitory effects on these pro-inflammatory cytokines. mdpi.comnih.gov Licochalcone A has been shown to down-regulate TNF-α, IL-1β, and IL-6 levels both in vitro and in vivo. nih.gov Given the structural similarities and shared biological activities within the licochalcone family, it is plausible that Licochalcone-C exerts similar effects on these crucial inflammatory cytokines.

Interactive Data Table: Summary of Licochalcone-C's Anti-Inflammatory Mechanisms

| Target Molecule/Pathway | Effect of Licochalcone-C | Preclinical Model |

| Pro-inflammatory Mediators | ||

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | H9c2 cells |

| Cyclooxygenase-1 (COX-1) | Inhibition (as part of a study on Licochalcones A, C, and D) | Platelet aggregation assays |

| Inflammatory Signaling Pathways | ||

| Nuclear Factor-kappa B (NF-κB) | Repressed nuclear translocation | H9c2 cells |

| Adhesion Molecules | ||

| Intercellular Adhesion Molecule-1 (ICAM-1) | Reduced expression | H9c2 cells |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Reduced expression | H9c2 cells |

Antioxidant Mechanisms of Licochalcone-C

Licochalcone-C (Lico-C) demonstrates significant antioxidant properties through various mechanisms, primarily by enhancing the endogenous antioxidant defense systems and directly mitigating oxidative stress in preclinical cellular models.

Modulation of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Research has shown that Licochalcone-C can modulate the activity of key endogenous antioxidant enzymes. nih.govmdpi.com In a human acute monocytic leukemia cell line (THP-1) subjected to inflammatory stimuli (lipopolysaccharide and interferon-gamma), treatment with Licochalcone-C influenced the antioxidant network. mdpi.com Specifically, it modulated the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com The function of these enzymes is crucial for cellular protection against oxidative damage. mdpi.com SOD catalyzes the conversion of superoxide radicals to hydrogen peroxide, which is then reduced to water and oxygen by CAT and GPx. mdpi.com Licochalcone-C's ability to restore the activity of this antioxidant network has also been noted in studies involving H9c2 cardiomyocyte cells. nih.gov This modulation helps to re-establish cellular redox balance in the presence of inflammatory or oxidative insults.

Activation of Nrf2 Pathway

While various chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade for cellular protection against oxidative stress, specific evidence detailing the direct activation of this pathway by Licochalcone-C is not extensively documented in the reviewed preclinical models. uniroma1.itnih.govfrontiersin.orgmdpi.com Some studies note that licochalcones, as a group that includes Licochalcone-C, possess antioxidant properties that are investigated in the context of Nrf2 signaling. uniroma1.it However, direct mechanistic studies confirming Licochalcone-C as an activator of Nrf2 translocation and subsequent antioxidant response element (ARE) gene expression are less clear than for other related compounds like Licochalcone A. researchgate.net

Mitigation of Oxidative Stress in Cellular Models

Licochalcone-C has been shown to effectively mitigate oxidative stress in various cellular models. In THP-1 cells stimulated with pro-inflammatory cytokines, Licochalcone-C reduced the extracellular production of superoxide anions (O₂⁻). mdpi.com This reduction in reactive oxygen species (ROS) is a key indicator of its antioxidant capacity. mdpi.com Furthermore, in a model of septic cardiac dysfunction using H9c2 cells, pretreatment with Licochalcone-C significantly protected the cells from insults induced by lipopolysaccharide (LPS). nih.gov It effectively reduced the generation of ROS stimulated by LPS, demonstrating a direct protective effect against oxidative damage in a cardiac cell line. nih.gov

Antimicrobial Mechanisms of Licochalcone-C

Licochalcone-C exhibits notable antimicrobial activity, particularly against Gram-positive bacteria, through mechanisms that involve the disruption of essential bacterial metabolic processes. nih.govnih.gov

Inhibition of Bacterial Respiratory Chain Enzymes (e.g., NADH-oxidase, NADH-cytochrome C reductase)

A primary antimicrobial mechanism of Licochalcone-C is the inhibition of the bacterial respiratory electron transport chain. nih.govnih.gov Studies investigating its effects on the respiratory chains of Staphylococcus aureus and Micrococcus luteus revealed that it blocks electron transport. nih.gov Licochalcone-C specifically inhibits the bacterial membrane proteins NADH-oxidase and NADH-cytochrome c reductase. nih.gov The inhibitory concentrations (IC₅₀) were determined to be 3.0 µM for NADH-oxidase and 29.6 µM for NADH-cytochrome c reductase. nih.gov However, it did not show significant inhibition of NADH-CoQ reductase or NADH-FMN oxidoreductase. nih.gov This targeted inhibition disrupts cellular respiration, a vital process for bacterial energy production and survival. nih.gov

Effects on Growth of Specific Bacterial Species (e.g., Staphylococcus aureus, Micrococcus luteus, Mycobacterium species, Helicobacter pylori)

Licochalcone-C has demonstrated a clear inhibitory effect on the growth of several bacterial species, with a pronounced activity against Gram-positive bacteria and mycobacteria. nih.govmdpi.com It is equally active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its efficacy extends to various species of Mycobacterium, including the pathogen responsible for tuberculosis, as well as Helicobacter pylori, a bacterium linked to gastric ulcers. nih.govmdpi.comnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit visible bacterial growth, have been established for several species. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values of Licochalcone-C against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MSSA | 12.5 | nih.gov |

| Staphylococcus aureus | MRSA | 12.5 | nih.gov |

| Helicobacter pylori | - | 25 | nih.govmdpi.com |

| Mycobacterium tuberculosis | - | 31.2 - 125 | mdpi.com |

| Mycobacterium avium | - | 31.2 - 125 | mdpi.com |

| Mycobacterium kansasii | - | 31.2 - 125 | mdpi.com |

Other Preclinical Pharmacological Activities of Licochalcone-C

Cardioprotective Effects and Associated Signaling Pathways (e.g., PI3K/Akt/eNOS)

Licochalcone-C exhibits significant cardioprotective properties, particularly in the context of inflammation-induced myocardial dysfunction. nih.govnih.gov Studies utilizing H9c2 cardiomyocyte cells stimulated with lipopolysaccharide (LPS), a model for septic cardiac dysfunction, have elucidated the molecular mechanisms behind these protective effects. nih.gov

The primary mechanism involves the upregulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway. nih.govnih.gov Treatment with Licochalcone-C was found to increase the phosphorylation levels of PI3K, Akt, and eNOS in LPS-stimulated cardiomyocytes. nih.govresearchgate.net The activation of this pathway is crucial for cardiomyocyte protection. nih.gov The cardioprotective effects of Licochalcone-C were blocked by the use of a specific PI3K inhibitor, confirming the pathway's central role. nih.govnih.gov

Concurrently, Licochalcone-C represses the pro-inflammatory nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov It inhibits NF-κB translocation and consequently reduces the expression of downstream inflammatory molecules such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.gov

Antiviral Activities

While various compounds from licorice root, such as glycyrrhizin (B1671929) and Licochalcone A, have been investigated for their antiviral properties against a range of viruses, specific preclinical data on the antiviral activity of Licochalcone-C is not extensively detailed in the available research. researchgate.netnih.govtandfonline.com The broader class of chalcones has been noted for activity against viruses including human immunodeficiency virus (HIV), influenza, and coronaviruses, but specific studies focusing on Licochalcone-C are limited. tandfonline.comnih.gov

Neuroprotective Potential and Associated Mechanisms (Comparative studies with Licochalcone A)

The neuroprotective potential of Licochalcone-C has not been as extensively studied as that of its isomer, Licochalcone A. nih.govmdpi.com Licochalcone A has been shown to exert neuroprotective effects through multiple mechanisms, providing a basis for potential comparative investigation.

Licochalcone A demonstrates neuroprotection by mitigating oxidative stress and neuroinflammation. nih.govnih.gov It can activate the Nrf2 signaling pathway, a key regulator of antioxidant defense, and inhibit the pro-inflammatory NF-κB pathway in microglia. nih.govmdpi.comresearchgate.net Furthermore, Licochalcone A has been found to protect primary rat cortical neurons from injury induced by oxygen-glucose deprivation/reperfusion. nih.govnih.gov It also shows potential in counteracting neurotoxicity and modulating pathways related to Alzheimer's disease, such as reducing amyloid plaques and inhibiting tau phosphorylation. mdpi.comresearchgate.net

Direct comparative studies detailing the specific neuroprotective mechanisms of Licochalcone-C versus Licochalcone A are not prominent in the existing literature. However, the established multitarget neuroprotective profile of Licochalcone A suggests a valuable area for future research to determine if Licochalcone-C possesses similar or distinct neuroprotective capabilities. mdpi.com

Table 2: Investigated Pharmacological Activities of Licochalcones

| Compound | Activity | Key Mechanisms/Pathways | Reference |

|---|---|---|---|

| Licochalcone-C | Cardioprotection | Upregulation of PI3K/Akt/eNOS; Repression of NF-κB/iNOS | nih.gov, nih.gov |

| Licochalcone-C | Anti-Biofilm | Membrane disruption in S. aureus | nih.gov |

| Licochalcone A | Neuroprotection | Activation of Nrf2; Inhibition of NF-κB; Modulation of PI3K/AKT/mTOR | nih.gov, mdpi.com |

Future Directions and Emerging Research Avenues for Licochalcone C

Elucidation of Novel Molecular Targets and Unexplored Biological Pathways

While current research has identified several key molecular targets and pathways for Licochalcone-C, a vast landscape of its cellular interactions remains to be explored. Future investigations will likely focus on identifying novel protein binding partners and uncovering its influence on a wider array of biological signaling cascades.

Key research focuses will include:

Identification of Direct Binding Proteins: Utilizing techniques such as affinity chromatography, and drug affinity responsive target stability (DARTS) to isolate and identify the direct cellular binding partners of Licochalcone-C. This will provide a more precise understanding of its mechanism of action.

Exploration of Epigenetic Modifications: Investigating the potential of Licochalcone-C to modulate epigenetic enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Changes in epigenetic regulation are a hallmark of many diseases, including cancer, and represent a promising area for therapeutic intervention.

Interplay with Cellular Metabolism: Delving into the effects of Licochalcone-C on cancer cell metabolism, including glycolysis, glutaminolysis, and lipid metabolism. Understanding how it may reprogram metabolic pathways could reveal new therapeutic strategies.

Modulation of Autophagy and Other Cell Death Pathways: Beyond apoptosis, exploring the role of Licochalcone-C in other forms of programmed cell death, such as necroptosis and ferroptosis, as well as its influence on the process of autophagy, which can have both pro-survival and pro-death roles in cancer.